molecular formula C16H15N B8093006 Dizocilpine, (-)-

Dizocilpine, (-)-

Cat. No.: B8093006
M. Wt: 221.30 g/mol
InChI Key: LBOJYSIDWZQNJS-JKSUJKDBSA-N
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Description

Dizocilpine, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. It was discovered by a team at Merck in 1982. Dizocilpine is known for its ability to block the ion channel of the NMDA receptor, preventing the flow of ions such as calcium through the channel. This compound has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dizocilpine involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo[a,d]cycloheptenone core: This involves the cyclization of a suitable precursor to form the tricyclic core structure.

    Introduction of the imine group: The imine group is introduced through a condensation reaction with an amine.

    Methylation: The final step involves the methylation of the nitrogen atom to form the desired product.

Industrial Production Methods: Industrial production of Dizocilpine follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: Dizocilpine can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

Scientific Research Applications

Dizocilpine has a wide range of applications in scientific research:

Mechanism of Action

Dizocilpine exerts its effects by binding to the ion channel of the NMDA receptor, blocking the flow of ions such as calcium, sodium, and potassium. This blockade prevents the depolarization of the neuron and the subsequent excitatory neurotransmission mediated by glutamate. The compound binds in a use- and voltage-dependent manner, meaning that the channel must be open for Dizocilpine to bind. This mechanism is crucial for its role as an NMDA receptor antagonist .

Comparison with Similar Compounds

    Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.

    Phencyclidine (PCP): A dissociative drug that also acts as an NMDA receptor antagonist.

    Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Comparison:

Properties

IUPAC Name

(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOJYSIDWZQNJS-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018023
Record name (-)-Dizocilpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77086-19-2
Record name Dizocilpine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Dizocilpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIZOCILPINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V2JET5YTL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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